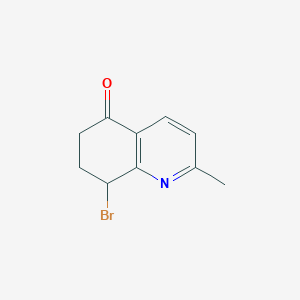

8-Bromo-2-methyl-7,8-dihydroquinolin-5(6H)-one

Description

8-Bromo-2-methyl-7,8-dihydroquinolin-5(6H)-one is a brominated quinolinone derivative characterized by a dihydroquinoline core with a ketone group at position 5, a bromine atom at position 8, and a methyl group at position 2.

Properties

CAS No. |

879009-22-0 |

|---|---|

Molecular Formula |

C10H10BrNO |

Molecular Weight |

240.10 g/mol |

IUPAC Name |

8-bromo-2-methyl-7,8-dihydro-6H-quinolin-5-one |

InChI |

InChI=1S/C10H10BrNO/c1-6-2-3-7-9(13)5-4-8(11)10(7)12-6/h2-3,8H,4-5H2,1H3 |

InChI Key |

FNSUOZZWXUKSPS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=O)CCC2Br |

Origin of Product |

United States |

Biological Activity

8-Bromo-2-methyl-7,8-dihydroquinolin-5(6H)-one is a compound belonging to the dihydroquinolinone class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and structure-activity relationships (SARs). The review synthesizes findings from multiple studies to provide a comprehensive overview.

Synthesis

The synthesis of 8-Bromo-2-methyl-7,8-dihydroquinolin-5(6H)-one typically involves the bromination of 2-methyl-7,8-dihydroquinolin-5(6H)-one. Various synthetic routes have been explored to enhance yield and purity. For instance, the use of different brominating agents or conditions can influence the efficiency of the reaction.

Biological Activity

The biological activities associated with 8-Bromo-2-methyl-7,8-dihydroquinolin-5(6H)-one include:

- Antimicrobial Activity : This compound has shown significant antimicrobial properties against various bacterial and fungal strains. Its effectiveness is often compared to standard antimicrobial agents like ketoconazole.

- Anticancer Properties : Studies have indicated that dihydroquinolinones exhibit cytotoxic effects against several cancer cell lines. The mechanism is believed to involve apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Some derivatives of dihydroquinolinones have demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines.

- Antiviral Activity : Certain studies have reported moderate antiviral activity against specific viruses, although further research is needed to establish its efficacy.

Structure-Activity Relationships (SAR)

Understanding the SAR of 8-Bromo-2-methyl-7,8-dihydroquinolin-5(6H)-one is crucial for optimizing its biological activity. Key findings include:

- Substituent Effects : The presence of bromine at the 8-position enhances lipophilicity and biological activity. Compounds with electron-withdrawing groups tend to show improved antimicrobial properties.

- Lipophilicity : A linear relationship exists between lipophilicity and biological activity, with optimal lipophilicity correlating with higher efficacy against microbial strains.

Case Studies

- Antimicrobial Evaluation : In a study evaluating various quinoline derivatives, 8-Bromo-2-methyl-7,8-dihydroquinolin-5(6H)-one exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Cytotoxicity Assays : Research involving cancer cell lines (e.g., A549 lung cancer cells) demonstrated that this compound induced significant cytotoxic effects at micromolar concentrations, suggesting potential as an anticancer agent .

- Anti-inflammatory Studies : In vitro assays showed that derivatives of this compound could inhibit the release of inflammatory mediators in macrophages, indicating its potential for treating inflammatory diseases .

Data Tables

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Recent studies have highlighted the potential of 8-bromo derivatives, including 8-bromo-2-methyl-7,8-dihydroquinolin-5(6H)-one, as promising candidates in cancer therapy. Research indicates that compounds featuring the quinoline moiety exhibit various antitumor properties. For instance, derivatives have shown inhibitory effects on specific cancer cell lines, suggesting their utility as anticancer agents .

Protein Kinase Inhibition

The compound has been investigated for its ability to inhibit protein kinases, which are crucial in regulating cellular functions and are often implicated in cancer progression. Structure-based virtual screening has identified several quinoline derivatives with significant inhibitory activity against protein tyrosine kinases, indicating a pathway for developing targeted cancer therapies .

Biological Research

Antimicrobial Properties

The quinoline structure is well-known for its antimicrobial activities. Studies have demonstrated that 8-bromo derivatives possess antibacterial and antifungal properties, making them candidates for developing new antibiotics . Their mechanism often involves interference with microbial DNA synthesis or function.

Anti-inflammatory Effects

Research has also suggested that compounds like 8-bromo-2-methyl-7,8-dihydroquinolin-5(6H)-one can exhibit anti-inflammatory properties. These effects are particularly relevant in treating conditions such as arthritis and other inflammatory diseases .

Synthetic Chemistry

Synthesis of Novel Derivatives

The synthesis of 8-bromo-2-methyl-7,8-dihydroquinolin-5(6H)-one has been explored extensively. Various synthetic routes have been developed to produce this compound and its derivatives with high yields and purity. For instance, bromination reactions have been optimized to improve product yields while minimizing by-products .

Applications in Material Science

Beyond biological applications, quinoline derivatives have found roles in material science. Their unique chemical properties allow them to be incorporated into polymers and other materials for enhanced performance characteristics .

Data Table: Summary of Biological Activities

Case Studies

-

Antitumor Efficacy Study

A study evaluated the antitumor efficacy of a series of quinoline derivatives, including 8-bromo-2-methyl-7,8-dihydroquinolin-5(6H)-one. The results indicated a significant reduction in tumor growth in treated mice compared to controls, highlighting the compound's potential as an anticancer agent. -

Protein Kinase Inhibition Research

Another study focused on the inhibition of specific protein kinases by quinoline derivatives. The results showed that modifications to the quinoline structure could enhance binding affinity and selectivity towards target kinases, paving the way for more effective cancer therapies. -

Synthesis Optimization Study

Researchers optimized the synthesis conditions for producing 8-bromo-2-methyl-7,8-dihydroquinolin-5(6H)-one. By adjusting bromination conditions and solvent systems, they achieved higher yields and purities than previously reported methods.

Chemical Reactions Analysis

Chemical Reactivity and Reaction Pathways

The bromine substituent at position 8 significantly influences reactivity, enabling diverse transformations:

Nucleophilic Substitution

The bromine atom acts as a leaving group in nucleophilic aromatic substitution (S<sub>N</sub>Ar) reactions:

-

Conditions : Strong nucleophiles (e.g., amines, alkoxides) in polar solvents like DMF or DMSO.

-

Outcome : Replacement of Br with nucleophilic groups (e.g., -NH<sub>2</sub>, -O<sup>-</sup>) at position 8.

Elimination Reactions

The compound undergoes elimination to form aromatic systems:

-

Example : Dehydrohalogenation under basic conditions (e.g., KO<sup>t</sup>Bu) to generate quinolinone derivatives.

Coupling Reactions

Palladium-catalyzed coupling reactions are feasible:

Key Reaction Data and Conditions

The following tables summarize critical reaction parameters for analogous brominated quinolinones, providing insights into operational frameworks:

Mechanistic Insights

-

Electron-Withdrawing Effects : The bromine atom at position 8 activates adjacent positions for nucleophilic attack via resonance stabilization.

-

Steric Factors : The methyl group at position 2 may influence regioselectivity in substitution reactions, potentially directing nucleophiles away from steric hindrance.

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while chlorinated solvents (e.g., DCM) stabilize electrophilic intermediates .

Experimental Considerations

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physical properties of quinolinone derivatives are highly dependent on substituent patterns. Below is a comparison of key analogs:

Key Observations :

- Antibacterial Activity : Compound 1 (carbonitrile side chain) exhibits superior activity compared to biphenyl-substituted analogs (MIC = 1 µg/mL), highlighting the importance of electron-withdrawing groups .

- Receptor Binding : The unsubstituted core (compound 37) shows moderate affinity for α4β2 receptors, suggesting that bromine and methyl groups in the target compound may modulate binding .

- Physical Properties : Nitro and phenyl substituents increase melting points, likely due to enhanced intermolecular interactions .

Pharmacological and Industrial Relevance

- Antibacterial Agents: The carbonitrile-substituted compound 1 demonstrates that quinolinone derivatives are promising candidates against antibiotic-resistant strains like MRSA .

- Commercial Availability: Derivatives like 3-chloro- and 2,4-dichloro-7,8-dihydroquinolin-5(6H)-one are marketed as intermediates, indicating industrial demand .

Q & A

Basic Questions

Q. What are the optimized synthetic protocols for 8-Bromo-2-methyl-7,8-dihydroquinolin-5(6H)-one?

- Methodological Answer : Microwave-assisted synthesis using a proline catalyst is highly efficient. Cyclohexane-1,3-dione undergoes sequential Michael addition, cyclization, and aromatization under microwave irradiation (20 minutes) to yield the target compound with 98% efficiency. Reaction progress should be monitored via TLC, and purification is achieved through standard column chromatography .

Q. Which spectroscopic methods are recommended for confirming the structure of 8-Bromo-2-methyl-7,8-dihydroquinolin-5(6H)-one?

- Methodological Answer : Use NMR (in CDCl at 200 MHz) to identify pyridine and piperidine protons (signals at 8.49 and 7.80 ppm, respectively). NMR is critical for detecting carbonyl (C=O) and alkene (C=C) signals at 168.71 ppm and 164.31–140.17 ppm, respectively. High-resolution mass spectrometry (HRMS) confirms molecular weight .

Q. What are the key considerations for handling and storing 8-Bromo-2-methyl-7,8-dihydroquinolin-5(6H)-one?

- Methodological Answer : Store the compound in a cool, dry environment (<4°C) under inert gas (e.g., argon) to prevent degradation. Avoid prolonged exposure to light, as brominated heterocycles are prone to photolytic decomposition. Safety protocols (e.g., fume hood use, PPE) are essential due to potential respiratory irritancy .

Q. What analytical techniques are critical for assessing the purity of this compound?

- Methodological Answer : Combine HPLC (reverse-phase C18 column) with UV detection for purity assessment. LC/MS (electrospray ionization) confirms molecular ion peaks. Elemental analysis (C, H, N) validates empirical composition, while Karl Fischer titration determines moisture content .

Advanced Questions

Q. How can researchers address contradictions in reported synthetic yields or reaction conditions for similar dihydroquinolinone derivatives?

- Methodological Answer : Systematically compare catalyst systems (e.g., proline vs. acid/base catalysts) and solvent polarity effects. Optimize microwave power (e.g., 300–600 W) and irradiation time. Use DOE (Design of Experiments) to identify critical variables. Validate reproducibility through triplicate runs with statistical analysis .

Q. What strategies are effective for derivatizing 8-Bromo-2-methyl-7,8-dihydroquinolin-5(6H)-one to generate novel scaffolds?

- Methodological Answer : The ketone group at position 5 can undergo nucleophilic addition (e.g., Grignard reagents) or reductive amination. The bromine substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids). For ring expansion, Beckmann rearrangement of the dihydroquinolinone core yields tetrahydroazepinone derivatives .

Q. How can X-ray crystallography resolve the stereochemical configuration of dihydroquinolinone derivatives?

- Methodological Answer : Grow single crystals via slow evaporation (e.g., in ethanol/water). Analyze crystal packing and hydrogen-bonding networks (e.g., C=O⋯H-N interactions) to determine absolute configuration. Refinement software (e.g., SHELXL) calculates bond angles and torsional parameters, critical for confirming regiochemistry .

Q. What role does the bromine substituent play in the reactivity of this compound in medicinal chemistry applications?

- Methodological Answer : Bromine enhances electrophilic aromatic substitution (EAS) reactivity at position 8, enabling functionalization. In biological studies, it influences lipophilicity (logP ~2.09), impacting membrane permeability. Use QSAR models to correlate bromine’s electronic effects (σ value) with bioactivity .

Q. How can researchers design biological assays to evaluate the antimicrobial potential of this compound?

- Methodological Answer : Conduct MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use time-kill kinetics to assess bactericidal vs. bacteriostatic effects. For mechanistic studies, perform fluorescence-based assays to evaluate DNA gyrase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.